molecular formula C11H18N4O2 B2616911 tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 2137717-81-6

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2616911
CAS No.: 2137717-81-6
M. Wt: 238.291
InChI Key: WEIXBFGBRMKOGG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is a complex organic compound that features a pyrazole ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups to the pyrazole ring .

Scientific Research Applications

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is unique due to its combination of the pyrazole and azetidine rings, along with the tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

tert-butyl 3-(5-aminopyrazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-9(12)4-5-13-15/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIXBFGBRMKOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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